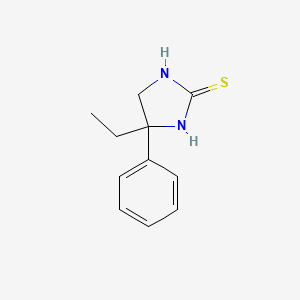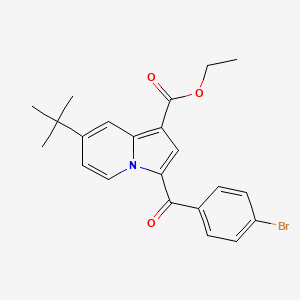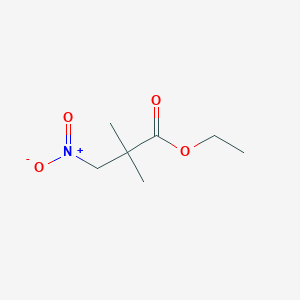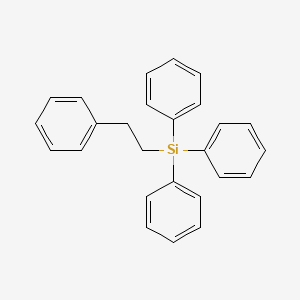![molecular formula C13H15F3N2 B11951571 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[3.3]heptane core. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The presence of both benzyl and trifluoromethyl groups imparts unique chemical properties, making it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between an endocyclic alkene and an isocyanate.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, trifluoromethylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
科学研究应用
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
Spiro[3.3]heptane: Mimics phenyl rings in drugs, used as a bioisostere.
Thietanes: Four-membered thiaheterocycles with applications in pharmaceuticals and organic synthesis.
Uniqueness
2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both benzyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for diverse applications in research and industry.
属性
分子式 |
C13H15F3N2 |
|---|---|
分子量 |
256.27 g/mol |
IUPAC 名称 |
2-benzyl-3-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)11-12(7-17-8-12)9-18(11)6-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
InChI 键 |
AOEGRRBQCAPXKX-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CN1)CN(C2C(F)(F)F)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
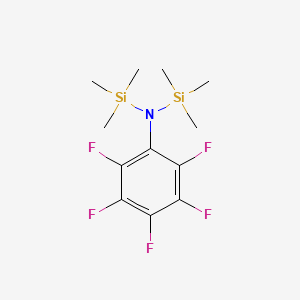

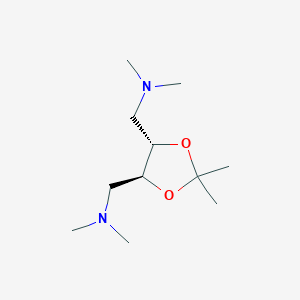
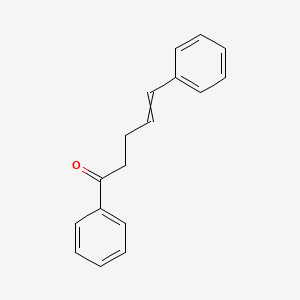
![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
